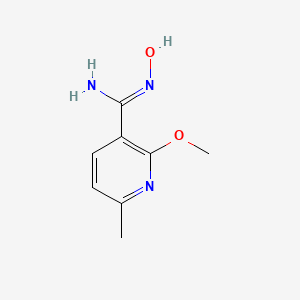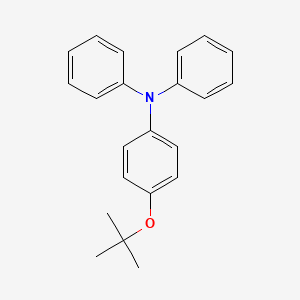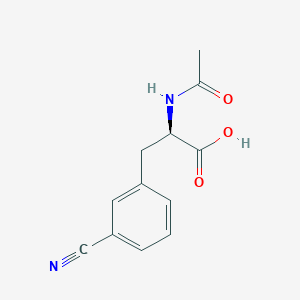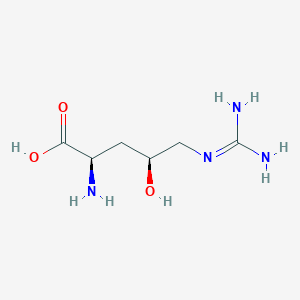
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid is a chiral amino acid derivative with significant biological and chemical importance. This compound is known for its unique structural features, which include an amino group, a guanidino group, and a hydroxyl group, making it a versatile molecule in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid typically involves multi-step organic synthesis. One common method includes the protection of functional groups, followed by selective reactions to introduce the amino, guanidino, and hydroxyl groups in the desired configuration. The reaction conditions often require controlled temperatures, specific catalysts, and protective atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid may involve biotechnological approaches, such as enzyme-catalyzed reactions, to achieve high yields and enantiomeric purity. These methods are preferred due to their efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the guanidino group may produce primary amines.
Scientific Research Applications
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in enzyme catalysis and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: Similar in structure but lacks the hydroxyl group.
L-Ornithine: Similar but lacks the guanidino group.
L-Citrulline: Similar but has a different arrangement of functional groups.
Uniqueness
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid is unique due to its specific combination of functional groups and chiral centers, which confer distinct biochemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C6H14N4O3 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2R,4S)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4+/m0/s1 |
InChI Key |
OPCBKDJCJYBGTQ-IUYQGCFVSA-N |
Isomeric SMILES |
C([C@@H](CN=C(N)N)O)[C@H](C(=O)O)N |
Canonical SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



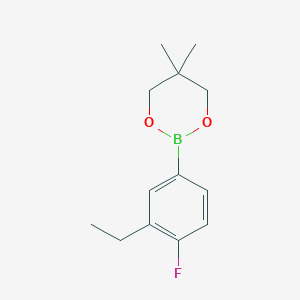
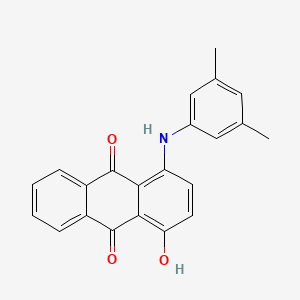
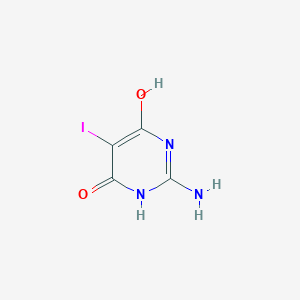
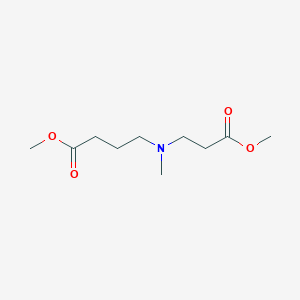
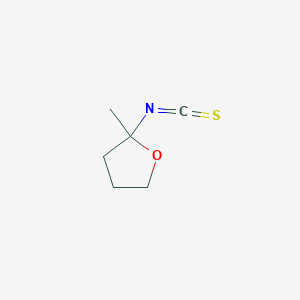
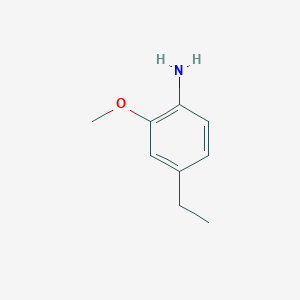
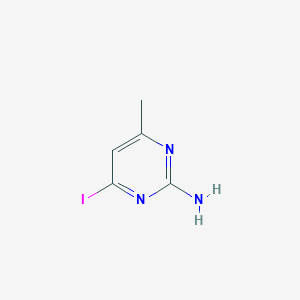
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)

